molecular formula C19H12F3N3O8S2 B7954601 4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride

4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride

Cat. No.: B7954601
M. Wt: 531.4 g/mol
InChI Key: IQWQJKHHWHZBEO-UHFFFAOYSA-N
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Description

4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of benzene derivatives followed by sulfonation and subsequent coupling reactions to introduce the trifluoromethyl group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can produce various sulfonamide derivatives.

Scientific Research Applications

4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride has several applications in scientific research, including:

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride involves its ability to interact with various molecular targets through its reactive functional groups. The nitro and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonyl chloride: Shares the sulfonyl group but lacks the trifluoromethyl group.

    Benzotrifluoride: Contains the trifluoromethyl group but lacks the nitro and sulfonyl groups.

    4-Nitrobenzenesulfonamide: Contains both nitro and sulfonyl groups but lacks the trifluoromethyl group.

Uniqueness

4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and sulfonyl groups allows for diverse chemical transformations, while the trifluoromethyl group enhances its stability and lipophilicity.

Properties

IUPAC Name

4-nitro-N-(4-nitrophenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O8S2/c20-19(21,22)13-1-3-16(4-2-13)25(34(30,31)17-9-5-14(6-10-17)23(26)27)35(32,33)18-11-7-15(8-12-18)24(28)29/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWQJKHHWHZBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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